Silver(1+) neodecanoate

Vue d'ensemble

Description

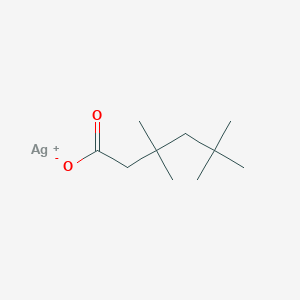

Silver(1+) neodecanoate is a nanoparticle composed of silver and neodecanoic acid, which is a fatty acid with an 18-carbon chain . It has a diameter of about 50 nm and has been shown to have high resistance to thermal oxidation . It is one of numerous organo-metallic compounds used for applications requiring non-aqueous solubility .

Synthesis Analysis

Silver(1+) neodecanoate can be synthesized through a simple approach. For instance, 100 mg AgNO3 and 100 mg poly (vinyl pyrrolidone) (PVP) are dissolved in 30 ml ethylene glycol (EG); then 20 μl HCl (1 M) is added into the solution .Molecular Structure Analysis

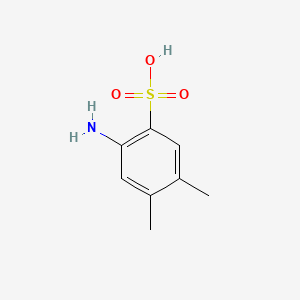

The molecular formula of Silver(1+) neodecanoate is C10H19AgO2 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 .Chemical Reactions Analysis

Silver compounds, including Silver(1+) neodecanoate, are known to interact in redox reactions, complex formation, and color/state changes .Physical And Chemical Properties Analysis

Silver(1+) neodecanoate is highly soluble in organic solvents and decomposes into metallic silver at low sintering temperatures (<200°C) . The silver content of the paste was approximately 25 wt.% .Applications De Recherche Scientifique

Antimicrobial Applications

Silver nanoparticles, potentially derived from compounds like silver(1+) neodecanoate, have been widely studied for their antimicrobial properties. They have been used in various medical applications, including dressings for burns and wounds, coatings for medical devices, and in formulations like nanogels and nanolotions. The antimicrobial action of silver is attributed to its ability to disrupt bacterial cell membranes and interfere with cell function, making it a potent agent against a broad range of pathogens, including those resistant to traditional antibiotics (Rai, Yadav, & Gade, 2009).

Applications in Electronics

Silver neodecanoate has been utilized in the electronics industry, particularly in the development of conductive pastes and inks. Its decomposition into silver nanoparticles at relatively low temperatures makes it an ideal candidate for the production of electrically conductive tracks on various substrates, including flexible polymers. This has implications for printed electronics, solar cells, and other devices where high electrical conductivity and mechanical flexibility are required. Studies have shown that silver pastes containing silver neodecanoate exhibit low contact resistivity and high conductivity, essential for efficient device performance (Shin et al., 2014).

Catalysis and Chemical Transformations

Silver, including forms derived from silver neodecanoate, plays a significant role in catalysis and chemical transformations. It has been employed in various organic reactions, including C-H and C-C bond functionalization. The unique catalytic properties of silver, especially in its nanoparticulate form, enable the development of efficient and selective synthetic pathways for organic compounds. This has broad implications for pharmaceuticals, materials science, and chemical synthesis (Zheng & Jiao, 2016).

Material Science and Engineering

In material science, silver neodecanoate has been explored for the preparation of conductive films, coatings, and composites. Its ability to decompose into metallic silver at low temperatures allows for the creation of materials with excellent electrical conductivity and mechanical properties. These materials find applications in touch screens, flexible electronics, and other areas where conductivity and durability are crucial. The development of silver-based inks and pastes from silver neodecanoate represents a significant advancement in the field of printable electronics and coatings (Kell et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The biosynthesis of silver nanoparticles, including Silver(1+) neodecanoate, has gained much attention due to the demand for environmentally friendly technology for material synthesis . The focus is on effective and efficient synthesis of silver nanoparticles while exploring their various prospective applications .

Propriétés

IUPAC Name |

silver;3,3,5,5-tetramethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNGSZYDJOSPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver(1+) neodecanoate | |

CAS RN |

68683-18-1 | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)